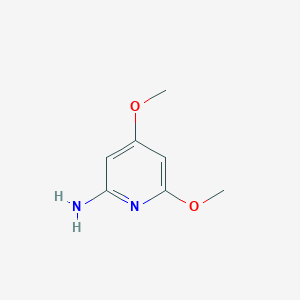

4,6-Dimethoxypyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYYHFMMWZGEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,6-Dimethoxypyridin-2-amine physical and chemical properties

An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine

Disclaimer: The requested topic was "4,6-Dimethoxypyridin-2-amine." However, publicly available scientific literature and chemical databases predominantly feature extensive data for the structurally similar compound, 2-Amino-4,6-dimethoxypyrimidine (CAS No: 36315-01-2) . This guide will focus on the latter, providing a comprehensive overview of its physical and chemical properties, experimental protocols, and potential applications for researchers, scientists, and drug development professionals.

Introduction

2-Amino-4,6-dimethoxypyrimidine is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the agrochemical and pharmaceutical industries.[1] It is recognized as a key building block for sulfonylurea herbicides and a known environmental transformation product of several of these agrochemicals, such as flupyrsulfuron-methyl and sulfosulfuron.[2] Its chemical structure, featuring a pyrimidine core with an amine group and two methoxy groups, imparts specific reactivity and properties that are valuable for further chemical modifications.

Physical and Chemical Properties

The physical and chemical properties of 2-Amino-4,6-dimethoxypyrimidine are summarized below. These characteristics are fundamental for its handling, storage, and application in chemical synthesis.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉N₃O₂ | [2][3] |

| Molecular Weight | 155.15 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder or solid. | [1][5] |

| Melting Point | 94-97 °C | [1][4] |

| Solubility | Soluble in methanol. | |

| Storage Temperature | Room temperature, recommended to be stored in a cool, dark place (<15°C). |

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 36315-01-2 | [2][3][4] |

| IUPAC Name | 4,6-dimethoxypyrimidin-2-amine | [2] |

| SMILES | COC1=CC(=NC(=N1)N)OC | [2][4] |

| InChI Key | LVFRCHIUUKWBLR-UHFFFAOYSA-N | [4][6] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2-Amino-4,6-dimethoxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the molecular structure. ChemicalBook provides reference spectra for 2-Amino-4,6-dimethoxypyrimidine.[6] A typical spectrum would show signals corresponding to the methoxy protons, the aromatic proton on the pyrimidine ring, and the amine protons.

Infrared (IR) Spectroscopy

-

IR Spectra: The IR spectrum reveals the presence of key functional groups. For this molecule, characteristic peaks would include:

-

N-H stretch: Primary amines typically show two bands in the 3400-3250 cm⁻¹ region.[7]

-

C-N stretch: Aromatic amines exhibit a strong band in the 1335-1250 cm⁻¹ range.[7]

-

N-H bend: A band for the primary amine is expected between 1650-1580 cm⁻¹.[7]

-

N-H wag: A broad, strong band can be observed from 910-665 cm⁻¹.[7]

-

Mass Spectrometry (MS)

-

ESI-MS: Electrospray ionization mass spectrometry can be used to determine the molecular weight. For a related compound, phenyl 4,6-dimethoxypyrimidin-2-ylcarbamate, the (M+1) peak was observed at m/z 276.1, confirming its molecular weight.[8]

Experimental Protocols

The synthesis of 2-Amino-4,6-dimethoxypyrimidine is a critical process for its use as an intermediate. Several methods have been patented and published.

Synthesis from Malononitrile

A common industrial method involves malononitrile as a starting material. The process involves several key steps including imidization, cyanamide substitution, and aromatic cyclization to yield the final product with high purity.[9]

Detailed Protocol:

-

Imidate Formation: Malononitrile is reacted with methanol in a suitable solvent like toluene in the presence of dry HCl gas at a controlled temperature (0°C to 20°C). This forms the dimethoxy propane diimino hydrochloride intermediate.[10]

-

Cyclization: The intermediate is then reacted with a 50% cyanamide solution in the presence of sodium bicarbonate and water at a low temperature (0°C to 5°C).[10]

-

Work-up and Purification: The resulting slurry is heated, stirred, and filtered. The crude product is then recrystallized from an organic solvent like toluene or ethyl acetate to yield pure 2-Amino-4,6-dimethoxypyrimidine.[10][11]

Caption: General workflow for the synthesis of 2-Amino-4,6-dimethoxypyrimidine.

Reactivity and Biological Significance

The pyrimidine core is a well-established pharmacophore in medicinal chemistry, found in nucleic acids, vitamins, and a wide range of synthetic drugs.[12][13]

Chemical Reactivity

The amine group on the pyrimidine ring is nucleophilic and can undergo various reactions. For instance, it can react with phenyl chloroformate in the presence of triethylamine to form phenyl 4,6-dimethoxypyrimidin-2-ylcarbamate.[8] This reactivity allows for the straightforward introduction of diverse functional groups, making it a versatile building block.

Potential Biological Activity

While direct, extensive research on the biological activity of 2-Amino-4,6-dimethoxypyrimidine is limited, its core structure is present in molecules with significant therapeutic potential.

-

Anticancer Activity: The pyrimidine ring is a key motif in many anticancer drugs.[12] Derivatives of 4,6-diarylpyrimidin-2-amine have been shown to inhibit Aurora kinase A (AURKA), a critical regulator of cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells.[14]

-

Antimicrobial and Antifungal Activity: Numerous pyrimidine derivatives exhibit potent antimicrobial and antifungal properties.[12]

-

Kinase Inhibition: Substituted pyrimidines are known to act as kinase inhibitors.[12] Kinases are crucial regulators of cell signaling, and their inhibition is a key strategy in cancer therapy.

Caption: Potential mechanism of action for pyrimidine derivatives as kinase inhibitors.

Logical Relationships and Structural Analysis

The properties of 2-Amino-4,6-dimethoxypyrimidine are directly related to its structure. A logical flow can be established from its basic composition to its functional applications.

Caption: Relationship between structure, properties, and applications.

Conclusion

2-Amino-4,6-dimethoxypyrimidine is a compound of significant interest due to its role as a versatile chemical intermediate. Its well-defined physical and chemical properties, combined with the reactivity of its functional groups, make it a valuable precursor in the synthesis of complex molecules. For researchers in drug discovery and agrochemical development, a thorough understanding of this molecule's characteristics and synthetic pathways is essential for leveraging its full potential in creating novel and effective products.

References

- 1. 2-Amine- 4,6-Dimethoxypyrimidine(CAS NO.:36315-01-2) [xingyuchemical.com.cn]

- 2. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2-氨基-4,6-二甲氧基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum [chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 10. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]

- 11. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-4,6-dimethoxypyrimidine (CAS: 36315-01-2): A Technical Guide for Chemical and Pharmaceutical Development

Introduction: 2-Amino-4,6-dimethoxypyrimidine, designated by CAS number 36315-01-2, is a versatile heterocyclic intermediate that serves as a critical building block in the synthesis of a wide array of high-value chemical entities. Its unique molecular architecture, featuring a pyrimidine core functionalized with both amino and methoxy groups, imparts a reactivity profile that is highly sought after in the agrochemical, pharmaceutical, and material science sectors. This technical guide provides an in-depth overview of its physicochemical properties, spectroscopic profile, synthesis methodologies, and key applications, with a focus on experimental details relevant to researchers and development professionals.

Physicochemical and Spectroscopic Profile

The fundamental properties of 2-Amino-4,6-dimethoxypyrimidine are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Physicochemical Properties

The key physical and chemical characteristics of the compound are presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 36315-01-2 | |

| Molecular Formula | C₆H₉N₃O₂ | [1][2] |

| Molecular Weight | 155.15 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 94-96 °C | |

| pKa | 4.02 ± 0.10 | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in Dichloromethane and Ethyl Acetate. | [3][4] |

Spectroscopic Data

The structural identity of 2-Amino-4,6-dimethoxypyrimidine is confirmed by various spectroscopic techniques. A summary of characteristic spectral data is provided in Table 2.

| Spectroscopy | Observed Peaks / Shifts (δ) | Assignment |

| ¹H NMR (CDCl₃) | δ 5.30 (s, 1H), δ 4.85 (br s, 2H), δ 3.88 (s, 6H) | Pyrimidine C5-H, -NH₂, -OCH₃ |

| ¹³C NMR | δ 171.0, δ 164.3, δ 78.0, δ 53.8 | C4/C6, C2, C5, -OCH₃ |

| FT-IR (KBr, cm⁻¹) | ~3470 (N-H asymm. stretch), ~3390 (N-H symm. stretch), ~1650 (N-H scissoring), ~1580 (C=N stretch), ~1230 (C-O stretch) | Amino and pyrimidine ring vibrations |

| Mass Spec. (EI) | m/z 155 (M⁺), 140, 112, 84 | Molecular ion and characteristic fragments |

Note: Specific peak values can vary slightly based on solvent and experimental conditions.

Synthesis Methodologies

Several synthetic routes to 2-Amino-4,6-dimethoxypyrimidine have been developed, ranging from traditional multi-step processes to more modern, environmentally benign "green" chemistry approaches.

Synthesis Route Overview

The following diagram illustrates two common pathways for the synthesis of 2-Amino-4,6-dimethoxypyrimidine. The first is a traditional industrial route involving chlorination, while the second is a greener alternative using dimethyl carbonate for methylation.

Experimental Protocol: Green Synthesis via Direct Methylation

This protocol details a greener synthesis method that avoids the use of hazardous chlorinating agents like phosphorus oxychloride.

Objective: To synthesize 2-Amino-4,6-dimethoxypyrimidine from 2-Amino-4,6-dihydroxypyrimidine using dimethyl carbonate (DMC) as a methylating agent.

Materials:

-

2-Amino-4,6-dihydroxypyrimidine (1.0 eq)

-

Dimethyl Carbonate (DMC) (4.0 - 5.0 eq)

-

Potassium Carbonate (K₂CO₃) or Hydrotalcite catalyst (5 wt% relative to starting material)

-

Phase Transfer Catalyst (PTC) e.g., Tetrabutylammonium Bromide (TBAB) (if using K₂CO₃, 0.1 eq)

-

Ethyl Acetate (for recrystallization)

Procedure:

-

Reaction Setup: In a high-pressure autoclave reactor, charge 2-Amino-4,6-dihydroxypyrimidine (e.g., 25.4 g), dimethyl carbonate (e.g., 72 g, ~4 eq), and a catalyst (e.g., 1.27 g of hydrotalcite).

-

Reaction: Seal the reactor and heat the mixture to 140-150 °C with stirring. Maintain this temperature for 8-10 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC or TLC).

-

Work-up: After the reaction is complete, cool the reactor to room temperature. Remove the insoluble solid catalyst by suction filtration.

-

Isolation: Concentrate the filtrate by distillation under reduced pressure (e.g., 0.05 atm, 40 °C) to remove excess DMC and obtain the crude product.

-

Purification: Dissolve the crude product in a minimal amount of hot ethyl acetate (e.g., at 70-90 °C). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce recrystallization.

-

Final Product: Collect the white crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield pure 2-Amino-4,6-dimethoxypyrimidine.

Applications in Research and Development

The trifunctional nature of 2-Amino-4,6-dimethoxypyrimidine makes it a valuable precursor in several fields.

Agrochemicals

This compound is a cornerstone intermediate in the production of sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and include widely used agents such as bensulfuron-methyl, nicosulfuron, and pyrazosulfuron-ethyl. The pyrimidine moiety is essential for their biological activity.

Pharmaceuticals

In drug development, 2-Amino-4,6-dimethoxypyrimidine serves as a scaffold for synthesizing novel therapeutic agents. Notably, it has been used to create antimony(III) complexes that exhibit promising in vitro antileishmanial activity against Leishmania tropica promastigotes.

Material Science

The molecule's structure is valuable in crystal engineering and the development of materials with specific optical properties. It is a known building block for creating organic crystalline compounds that exhibit non-linear optical (NLO) properties, making them candidates for applications in laser technology and optical devices.

Biological Activity and Experimental Protocols

Derivatives of 2-Amino-4,6-dimethoxypyrimidine have shown inhibitory activity against key cellular enzymes, presenting opportunities for therapeutic intervention.

Mechanism of Action: Glutathione Reductase Inhibition

One of the key biochemical targets for pyrimidine derivatives is Glutathione Reductase (GR). This enzyme is vital for maintaining the cellular redox balance by reducing glutathione disulfide (GSSG) to its active thiol form (GSH). Inhibiting GR leads to an accumulation of GSSG and increased oxidative stress, a strategy explored in anticancer and antiparasitic drug development.[5]

Experimental Protocol: In Vitro Glutathione Reductase Inhibition Assay

This protocol provides a method to screen compounds for their ability to inhibit GR activity. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by GR.[6][7]

Objective: To determine the IC₅₀ value of a test compound against Glutathione Reductase.

Materials:

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 1 mM EDTA.

-

NADPH solution: Prepare a stock solution and dilute to a final assay concentration of 0.1-0.2 mM in Assay Buffer.

-

GSSG solution: Prepare a stock solution and dilute to a final assay concentration of 0.5-1.0 mM in Assay Buffer.

-

Glutathione Reductase (from baker's yeast or other source).

-

Test compound (dissolved in a suitable solvent, e.g., DMSO).

-

96-well UV-transparent microplate.

-

Microplate reader capable of kinetic reads at 340 nm.

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in Assay Buffer and equilibrate to 25 °C.

-

Assay Plate Setup: In triplicate, add the following to the wells of the microplate:

-

Sample Wells: 100 µL Assay Buffer, 20 µL of various concentrations of the test compound, and 20 µL of GR enzyme solution.

-

Positive Control Wells (No Inhibitor): 120 µL Assay Buffer and 20 µL of GR enzyme solution.

-

Background Wells (No Enzyme): 120 µL Assay Buffer and 20 µL of solvent control.

-

-

Initiate Reaction: Add 50 µL of the NADPH solution to all wells.

-

Start Measurement: Initiate the enzymatic reaction by adding 20 µL of the GSSG solution to all wells. Immediately place the plate in the reader.

-

Data Collection: Monitor the decrease in absorbance at 340 nm every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Correct the sample and control rates by subtracting the background rate.

-

Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

-

Plot percent inhibition versus log[inhibitor concentration] and determine the IC₅₀ value using non-linear regression.

-

Experimental Protocol: In Vitro Antileishmanial Activity Assay (Promastigote Model)

This protocol outlines a method for determining the efficacy of a test compound against the motile, extracellular promastigote form of Leishmania.[8][9]

Objective: To determine the IC₅₀ value of a test compound against Leishmania tropica promastigotes.

Materials:

-

Leishmania tropica promastigotes in logarithmic growth phase.

-

M199 medium (or suitable alternative) supplemented with fetal bovine serum (FBS).

-

Test compound (stock solution in DMSO).

-

Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS).

-

96-well flat-bottom microtiter plates.

-

Reference drug (e.g., Amphotericin B).

Procedure:

-

Parasite Culture: Culture L. tropica promastigotes in supplemented M199 medium at 24-26 °C until they reach the mid-logarithmic phase of growth.

-

Assay Plate Setup:

-

Dispense 100 µL of M199 medium into each well of a 96-well plate.

-

Add 100 µL of the test compound at 2x the highest desired concentration to the first column and perform 2-fold serial dilutions across the plate. Include wells for a reference drug and a no-drug control.

-

-

Parasite Addition: Adjust the concentration of the promastigote culture to 2 x 10⁶ cells/mL in fresh medium. Add 100 µL of this suspension to each well (final concentration 1 x 10⁶ cells/mL).

-

Incubation: Incubate the plate at 24-26 °C for 72 hours.

-

Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for another 4-24 hours, until the no-drug control wells turn pink.

-

Data Collection: Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of parasite viability for each compound concentration compared to the no-drug control. Determine the IC₅₀ value by plotting viability against the log of the compound concentration and fitting the data to a dose-response curve.

References

- 1. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Amino-4,6-dimethoxypyrimidine CAS#: 36315-01-2 [m.chemicalbook.com]

- 4. mybiosource.com [mybiosource.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. kamiyabiomedical.com [kamiyabiomedical.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. [PDF] In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. | Semantic Scholar [semanticscholar.org]

- 9. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Bonding of 4,6-Dimethoxypyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4,6-dimethoxypyridin-2-amine (CAS No: 36315-01-2), a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The document elucidates the molecule's structural characteristics, including intramolecular bond parameters and intermolecular interactions, with a strong focus on hydrogen bonding networks. Detailed experimental protocols for its synthesis and characterization are presented, supported by spectroscopic data. All quantitative information is systematically organized into tables, and key structural and procedural concepts are illustrated using Graphviz diagrams to facilitate understanding for researchers in chemistry and drug development.

Introduction

This compound, a substituted pyrimidine, serves as a versatile building block in organic and medicinal chemistry.[1] Its structure, featuring a pyrimidine core functionalized with two electron-donating methoxy groups and a primary amine, imparts specific chemical reactivity and allows for diverse intermolecular interactions. These characteristics are fundamental to its role as a precursor in the synthesis of sulfonylurea herbicides and various therapeutic agents.[1] A thorough understanding of its three-dimensional structure, bonding patterns, and spectroscopic profile is crucial for designing new synthetic routes and for the rational design of novel bioactive molecules. This document consolidates crystallographic and spectroscopic data to present a detailed molecular portrait of this compound.

Molecular Structure and Conformation

The molecular structure of this compound consists of a central pyrimidine ring substituted at positions 2, 4, and 6. The IUPAC name for this compound is 4,6-dimethoxypyrimidin-2-amine.[2] Its fundamental properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4,6-dimethoxypyrimidin-2-amine | [2] |

| CAS Number | 36315-01-2 | [2] |

| Molecular Formula | C₆H₉N₃O₂ | [2] |

| Molecular Weight | 155.15 g/mol | [2] |

| Melting Point | 149-152 °C | [3] |

| SMILES | COC1=CC(=NC(=N1)N)OC | [2] |

| InChIKey | LVFRCHIUUKWBLR-UHFFFAOYSA-N | [2] |

X-ray crystallography studies reveal that the pyrimidine ring is essentially planar.[1] The exocyclic amino group and the methoxy groups also lie nearly in the plane of the ring, although the methyl carbons of the methoxy groups can show slight deviation.[4]

References

- 1. 4-Amino-2,6-dimethoxypyrimidine | 3289-50-7 | Benchchem [benchchem.com]

- 2. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-2,6-dimethoxypyrimidine CAS#: 3289-50-7 [m.chemicalbook.com]

- 4. Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Amino-4,6-dimethoxypyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4,6-dimethoxypyrimidine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for 2-Amino-4,6-dimethoxypyrimidine.

¹H NMR Data

The ¹H NMR spectrum of 2-Amino-4,6-dimethoxypyrimidine provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.07 | s (br) | 2H | NH₂ |

| 5.34 | s | 1H | H-5 |

| 3.83 | s | 6H | 2 x OCH₃ |

Solvent: CDCl₃, Reference: TMS at 0 ppm. Data is compiled from publicly available spectra.

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 171.0 | C4, C6 |

| 164.0 | C2 |

| 78.5 | C5 |

| 53.5 | OCH₃ |

Solvent: CDCl₃. Data is compiled from publicly available spectra and databases.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Amino-4,6-dimethoxypyrimidine has been reported, often recorded as a KBr pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amino group) |

| 3000 - 2800 | Medium | C-H stretching (methyl groups) |

| ~1640 | Strong | N-H bending (scissoring) |

| 1580 - 1400 | Strong to Medium | C=C and C=N stretching (pyrimidine ring) |

| ~1250 | Strong | C-O-C asymmetric stretching |

| ~1050 | Strong | C-O-C symmetric stretching |

Data is a representative compilation from typical spectra of substituted pyrimidines.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The molecular weight of 2-Amino-4,6-dimethoxypyrimidine is 155.15 g/mol .[1] GC-MS data is available for this compound.[2]

| m/z | Relative Intensity (%) | Possible Fragment |

| 155 | High | [M]⁺ (Molecular Ion) |

| 140 | Moderate | [M - CH₃]⁺ |

| 126 | Moderate | [M - C₂H₅]⁺ or [M - NCH₃]⁺ |

| 112 | Low | [M - CH₃ - CO]⁺ |

| 84 | High | Pyrimidine ring fragment |

| 69 | Moderate | Further fragmentation of the ring |

| 42 | High | [C₂H₂N]⁺ |

Fragmentation patterns are predicted based on the structure and common fragmentation pathways of similar compounds.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Amino-4,6-dimethoxypyrimidine in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of 2-Amino-4,6-dimethoxypyrimidine with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Record the FTIR spectrum of the KBr pellet in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis. The sample is vaporized in the ion source.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 2-Amino-4,6-dimethoxypyrimidine.

Caption: General workflow for spectroscopic analysis.

References

Hydrogen bonding in 4,6-Dimethoxypyridin-2-amine crystals

An In-depth Technical Guide on the Hydrogen Bonding in 2-Amino-4,6-dimethoxypyrimidine Crystals

Disclaimer: This guide focuses on the hydrogen bonding in the crystal structure of 2-amino-4,6-dimethoxypyrimidine . Initial searches for the specified compound, 4,6-dimethoxypyridin-2-amine, did not yield sufficient crystallographic data. Given the similarity in nomenclature and the extensive research available on its pyrimidine isomer, this document will detail the structural and hydrogen bonding characteristics of 2-amino-4,6-dimethoxypyrimidine. It is a common occurrence in chemical literature for these related compounds to be studied more extensively.

This technical guide provides a comprehensive overview of the hydrogen bonding interactions within the crystalline structure of 2-amino-4,6-dimethoxypyrimidine, intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Crystallography

2-Amino-4,6-dimethoxypyrimidine (C6H9N3O2) is a molecule of significant interest due to the biological activity of pyrimidine derivatives.[1] Its crystal structure reveals a planar pyrimidine ring. The amino group is a potent hydrogen-bond donor, while the nitrogen atoms within the pyrimidine ring act as acceptors, leading to a network of intermolecular hydrogen bonds that dictate the crystal packing.

Crystallographic Data

The following table summarizes key crystallographic parameters for 2-amino-4,6-dimethoxypyrimidine.

| Parameter | Value |

| Molecular Formula | C6H9N3O2 |

| Molecular Weight | 155.15 g/mol |

| Crystal System | Monoclinic or Orthorhombic (common for similar organic compounds) |

| Key Intermolecular Interactions | N-H···N hydrogen bonds; C-H···O interactions; π–π stacking |

Hydrogen Bonding Analysis

The predominant intermolecular interaction governing the crystal packing of 2-amino-4,6-dimethoxypyrimidine is hydrogen bonding. The amino group (-NH2) serves as the primary hydrogen bond donor, while the ring nitrogen atoms act as acceptors.

Molecules of 2-amino-4,6-dimethoxypyrimidine are linked by two distinct N-H···N hydrogen bonds, which form a chain of fused rings.[2][3] These chains are further interconnected by aromatic π–π stacking interactions, resulting in a three-dimensional framework.[2][3] In co-crystals, such as with anthranilic acid, the 2-amino-4,6-dimethoxypyrimidine molecules interact with the carboxylic group through N—H⋯O and O—H⋯N hydrogen bonds, forming a cyclic hydrogen-bonded R2(8) motif.[4] The pyrimidine molecules can also form base pairs via a pair of N—H⋯N hydrogen bonds, creating another R2(8) motif.[4]

Quantitative Hydrogen Bond Data

The following table provides a summary of the geometric parameters for the key hydrogen bonds observed in the crystal structure of 2-amino-4,6-dimethoxypyrimidine.[2][3]

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H | H | N | - | 2.23 | 3.106(2) | 171 |

| N-H | H | N | - | 2.50 | 3.261(2) | 145 |

Experimental Protocols

Synthesis of 2-Amino-4,6-dimethoxypyrimidine

A common synthetic route involves the methylation of 2-amino-4,6-dihydroxypyrimidine.[5]

Materials:

-

2-amino-4,6-dihydroxypyrimidine

-

Dimethyl carbonate

-

Sodium hydroxide (catalyst)

-

Methanol

-

Ethyl acetate

Procedure:

-

A mixture of 2-amino-4,6-dihydroxypyrimidine, dimethyl carbonate, and a catalytic amount of sodium hydroxide is heated in a high-pressure reactor.[5]

-

The reaction is typically carried out at a temperature of 140-160°C for several hours.[5]

-

After the reaction is complete, the insoluble solids are removed by filtration.[5]

-

The filtrate is subjected to reduced pressure distillation to obtain the crude product.[5]

-

The crude 2-amino-4,6-dimethoxypyrimidine is then purified by recrystallization from a solvent such as ethyl acetate.[5]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.

Materials:

-

Crude 2-amino-4,6-dimethoxypyrimidine

-

Ethanol or a suitable solvent mixture

Procedure:

-

A hot solution of 2-amino-4,6-dimethoxypyrimidine in a suitable solvent (e.g., ethanol) is prepared.[6]

-

The solution is warmed for a short period to ensure complete dissolution.[6]

-

The solution is then allowed to cool slowly to room temperature.[6]

-

Single crystals typically form over a period of several days.[6]

Visualizations

Hydrogen Bonding Network

The following diagram illustrates the hydrogen bonding pattern in the crystal structure of 2-amino-4,6-dimethoxypyrimidine, showing the formation of fused rings.

Caption: Hydrogen bonding between adjacent molecules.

Experimental Workflow for Synthesis and Crystallization

The diagram below outlines the general workflow for the synthesis and subsequent crystallization of 2-amino-4,6-dimethoxypyrimidine.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrogen bonding in 2-amino-4,6-dimethoxypyrimidine, 2-benzylamino-4,6-bis(benzyloxy)pyrimidine and 2-amino-4,6-bis(N-pyrrolidino)pyrimidine: chains of fused rings and a centrosymmetric dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 6. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4,6-dimethoxypyrimidine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its solubility in different organic solvents is critical for process development, formulation, and quality control.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Chloroform | Ambient | Slightly Soluble[1] | Forms a clear to slightly hazy solution. |

| Methanol | Ambient | Slightly Soluble[1] | Readily dissolves with minimal agitation. |

| Toluene | Elevated | Soluble | Used as a recrystallization solvent, indicating higher solubility at elevated temperatures.[2] |

| Ethyl Acetate | Elevated | Soluble | Employed for recrystallization, suggesting good solubility at higher temperatures.[3] |

| Water | Not Specified | 0.672 (Calculated) | Calculated aqueous solubility is low. |

Note: The terms "Slightly Soluble" indicate that the solubility is likely in the range of 0.1 to 1 g/100mL. The use of toluene and ethyl acetate as recrystallization solvents implies that the solubility of 2-Amino-4,6-dimethoxypyrimidine increases significantly with temperature in these solvents.[2][3]

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of 2-Amino-4,6-dimethoxypyrimidine. The following is a detailed methodology based on the isothermal equilibrium method, a standard procedure for solubility measurement of pyrimidine derivatives.[4][5][6]

Objective: To determine the equilibrium solubility of 2-Amino-4,6-dimethoxypyrimidine in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

2-Amino-4,6-dimethoxypyrimidine (purity >99%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Isothermal shaker or magnetic stirrer with hot plate

-

Constant temperature water bath or incubator

-

Calibrated thermometer or thermocouple

-

Syringe filters (0.45 µm pore size, solvent-compatible)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Amino-4,6-dimethoxypyrimidine to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in an isothermal shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, stop the agitation and allow the undissolved solid to settle for at least 2 hours at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles. This step should be performed quickly to avoid temperature fluctuations that could affect solubility.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute).

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved solute can be determined by subtracting the initial weight of the empty vial.

-

The solubility can then be calculated and expressed in g/100 mL or other desired units.

-

-

Quantitative Analysis by HPLC (preferred method):

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Prepare a series of standard solutions of 2-Amino-4,6-dimethoxypyrimidine of known concentrations.

-

Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Develop a suitable HPLC method for the separation and quantification of 2-Amino-4,6-dimethoxypyrimidine. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.[7]

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of 2-Amino-4,6-dimethoxypyrimidine in the diluted sample solution from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of 2-Amino-4,6-dimethoxypyrimidine.

Caption: A generalized workflow for the experimental determination of solubility.

References

- 1. 2-Amino-4,6-dimethoxypyrimidine CAS#: 36315-01-2 [m.chemicalbook.com]

- 2. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 3. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]

The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery

A comprehensive overview of the diverse biological activities of substituted aminopyrimidines, detailing their therapeutic potential as kinase inhibitors, anticancer agents, antimicrobials, and modulators of key cellular signaling pathways.

Substituted aminopyrimidines represent a versatile and highly significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry and drug development. Their structural resemblance to the purine and pyrimidine bases found in nucleic acids allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of substituted aminopyrimidines, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Kinase Inhibition: A Dominant Mechanism of Action

A primary mechanism through which substituted aminopyrimidines exert their biological effects is the inhibition of protein kinases.[1][2][3] Kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The aminopyrimidine scaffold serves as an excellent pharmacophore for kinase inhibitors as it can mimic the adenine ring of ATP, the natural substrate for kinases, enabling competitive binding to the ATP-binding pocket.[1] This competitive inhibition effectively blocks the downstream signaling cascades that promote cell proliferation, survival, and differentiation.[1]

Numerous studies have demonstrated the potent inhibitory activity of aminopyrimidine derivatives against a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases.[2][4][5]

Key Kinase Targets and Inhibitory Activities

| Compound Class/Derivative | Target Kinase(s) | IC50/EC50 Values | Reference(s) |

| 4-Aminopyrimidine Derivatives | BACE1 | 1.4 µM (for compound 13g) | [6] |

| 2-Aminopyrimidine Derivatives | LSD1 | 0.89 µM (for compound X43) | [7] |

| 2-Aminopyrimidine Derivatives | β-Glucuronidase | 2.8 ± 0.10 µM (for compound 24) | [8][9] |

| 4-Aminopyrazolopyrimidine Derivatives | BTK, EGFR | 0.17 nM (BTK), 0.21 nM (EGFR) (for compound 32) | [4] |

| Aminopyrimidine Derivatives | Aurora Kinase A/B, Polo-like Kinase (PLK) | Alisertib (AURKA): 0.0012 µM, Barasertib (AURKB): 0.00037 µM, BI2536 (PLK): 0.00083 µM | [5] |

| Aminopyrimidyl-indoles | CDK5/p25, CK1δ/ε, GSK-3α/β, Dyrk1A, Erk2 | Varies with derivative | [10] |

| 2-Aminopyridine Derivatives | Nitric Oxide Synthases (NOS) | 28 nM (for most potent compound against iNOS) | [11] |

| Aminopyrimidine Hybrids | EGFR Tyrosine Kinase | 0.7 ± 0.02 µM (for compound 10b), 0.9 ± 0.03 µM (for compound 6c) | [12] |

| Aminopyrimidine-2,4-diones | BRD4, PLK1 | Compound 4: 0.029 µM (BRD4), 0.094 µM (PLK1); Compound 7: 0.042 µM (BRD4), 0.02 µM (PLK1) | [13] |

Anticancer Activity: From Proliferation to Apoptosis

The kinase inhibitory properties of substituted aminopyrimidines are a major contributor to their significant anticancer activities.[14][15][16][17] By targeting kinases involved in cancer cell proliferation and survival, these compounds can effectively halt tumor growth and induce apoptosis.[7]

For instance, certain 2-aminopyrimidine derivatives have been shown to inhibit the proliferation of various cancer cell lines, including glioblastoma, triple-negative breast cancer, and colon cancer, with EC50 values in the low micromolar range. Furthermore, some derivatives have demonstrated the ability to induce apoptosis in cancer cells in a dose-dependent manner.[7] The anticancer potential of this scaffold is underscored by the fact that several FDA-approved anticancer drugs, such as Imatinib and Palbociclib, feature a 2-aminopyrimidine core.[18][19]

Proliferation Inhibition in Cancer Cell Lines

| Compound/Derivative | Cell Line(s) | GI50/IC50/EC50 Values | Reference(s) |

| N-benzyl counterpart of RDS 3442 (2a) | Glioblastoma, triple-negative breast cancer, oral squamous cell carcinoma, colon cancer | EC50s ranging from 4 to 8 µM | |

| Compound X43 | A549 (lung carcinoma), THP-1 (acute monocytic leukemia) | IC50s of 1.62 µM (A549) and 1.21 µM (THP-1) | [7] |

| Pyrazolopyridine and Pyridopyrimidine Derivatives | 59 different human tumor cell lines | log10[GI50] = -4.6 for potent compounds | [14][15] |

| 1,3-Oxazolo[4,5-d]pyrimidine and 1,3-Oxazolo[5,4-d]pyrimidine Derivatives | Breast cancer cell lines (MCF7, MDA-MB-231, etc.) | Micromolar range | [20] |

| Aminopyrimidine Hybrids (6c and 10b) | MCF-7 (breast cancer) | IC50s of 37.7 ± 3.6 µM (6c) and 31.8 ± 2.0 µM (10b) | [12] |

| Chromeno[2,3-d]pyrimidin-6-one (3) | MCF7, A549, HepG2 | IC50s ranging from 1.61 to 2.02 µM | [21] |

Antimicrobial and Anti-inflammatory Properties

Beyond their applications in oncology, substituted aminopyrimidines have demonstrated promising activity against a range of microbial pathogens and inflammatory processes.[22][23][24][25][26][27][28][29]

Several studies have highlighted the broad-spectrum antimicrobial properties of 2-aminopyrimidine derivatives.[23][27] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[24][26][28][29] The mechanism of their antimicrobial action is an area of ongoing investigation.

In the context of inflammation, the primary mechanism of action for pyrimidine-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins like PGE2.[25] By suppressing COX activity, these compounds can effectively reduce inflammation.

Modulation of Signaling Pathways

The biological activity of substituted aminopyrimidines is intrinsically linked to their ability to modulate key cellular signaling pathways. Their role as kinase inhibitors directly impacts pathways driven by EGFR, Lck, and JAK-STAT, which are often hyperactivated in cancer.[1] Furthermore, specific derivatives have been identified as inhibitors of the canonical Wnt signaling pathway, which plays a fundamental role in embryonic development and its dysregulation is linked to various pathologies.[30]

Visualizing Key Signaling Pathways

Below are simplified diagrams of signaling pathways that are modulated by substituted aminopyrimidine derivatives.

Caption: Simplified EGFR Signaling Pathway Inhibition.

Caption: Canonical Wnt Signaling Pathway Inhibition.

Experimental Protocols: A Guide to Biological Evaluation

The assessment of the biological activity of substituted aminopyrimidines involves a range of in vitro and in silico techniques. Below are detailed methodologies for key experiments frequently cited in the literature.

General Synthesis of 2-Aminopyrimidine Derivatives

A common method for the synthesis of 2-aminopyrimidine derivatives involves the reaction of chalcones with guanidine hydrochloride or carbonate.[19]

Materials:

-

Chalcones

-

Guanidine hydrochloride or guanidine carbonate

-

Sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium carbonate

-

Ethanol or Dimethylformamide (DMF)

Procedure:

-

Dissolve the appropriate chalcone and guanidine salt in ethanol or DMF.

-

Add a base (e.g., NaOH, KOH, or sodium carbonate) to the mixture.

-

Reflux the reaction mixture for 3 to 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminopyrimidine derivative.

Another widely used method involves the nucleophilic substitution of 2-amino-4,6-dichloropyrimidine with various amines.[8][18][19]

Materials:

-

2-Amino-4,6-dichloropyrimidine

-

Various primary or secondary amines

-

Triethylamine

-

Solvent (optional, can be performed solvent-free)

Procedure:

-

Finely grind 2-amino-4,6-dichloropyrimidine and the desired amine.

-

Add triethylamine to the mixture.

-

Heat the mixture at 80-90°C for 3 to 6 hours in a solvent-free condition, or reflux in a suitable solvent.[8][18]

-

Monitor the reaction by TLC.

-

After completion, add distilled water to the reaction mixture.

-

Filter the resulting precipitate and crystallize from ethanol.[8]

In Vitro β-Glucuronidase Inhibition Assay

This assay is used to determine the inhibitory potential of compounds against the β-glucuronidase enzyme.[8][18]

Materials:

-

β-Glucuronidase enzyme

-

p-nitrophenyl-β-D-glucuronide (substrate)

-

Acetate buffer (0.1 M)

-

Test compounds dissolved in DMSO

-

D-saccharic acid 1,4-lactone (standard inhibitor)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

In a 96-well plate, add 185 µL of 0.1 M acetate buffer to each well.

-

Add 5 µL of the test compound solution (dissolved in 100% DMSO).

-

Add 10 µL of the β-glucuronidase enzyme solution (1 U/well).

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 50 µL of 0.4 mM p-nitrophenyl-β-D-glucuronide to each well.

-

Immediately measure the absorbance at 405 nm using a microplate reader.

-

Repeat the measurements at regular intervals.

-

D-saccharic acid 1,4-lactone is used as a positive control.

-

Calculate the percent inhibition and IC50 values for each compound.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.[21]

Materials:

-

Cancer cell lines (e.g., MCF7, A549, HepG2)

-

Non-tumorigenic cell line (e.g., MCF-10A) for cytotoxicity assessment

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

-

Treat the cells with various concentrations of the test compounds for 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability and the IC50 values for each compound.

Experimental Workflow Visualization

Caption: General Experimental Workflow.

Conclusion and Future Directions

Substituted aminopyrimidines have firmly established their position as a privileged scaffold in modern drug discovery. Their remarkable versatility, stemming from the amenability of the pyrimidine core to chemical modification, has enabled the development of potent and selective inhibitors for a wide range of therapeutic targets. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities continues to unveil new therapeutic opportunities.

Future research in this field will likely focus on the design of next-generation aminopyrimidine derivatives with improved pharmacokinetic properties, enhanced target selectivity, and novel mechanisms of action. The exploration of their potential in combination therapies and the application of advanced computational methods for rational drug design will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic. This in-depth guide serves as a foundational resource to support these ongoing efforts in harnessing the full therapeutic potential of substituted aminopyrimidines.

References

- 1. benchchem.com [benchchem.com]

- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 3. Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. [iris.uniroma1.it]

- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activities of aminopyrimidyl-indoles structurally related to meridianins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substituted 2-aminopyridines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis and antibacterial activities of novel C(3)-aminopyrimidinyl substituted cephalosporins including against respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijpsjournal.com [ijpsjournal.com]

- 24. rjptonline.org [rjptonline.org]

- 25. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 26. eu-opensci.org [eu-opensci.org]

- 27. ijpsjournal.com [ijpsjournal.com]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Transformation of 2-Amino-4,6-dimethoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the environmental transformation of 2-amino-4,6-dimethoxypyrimidine. As a significant metabolite of several widely used sulfonylurea herbicides, understanding its environmental fate is crucial for a complete assessment of the environmental impact of these agricultural chemicals. This document summarizes known and potential degradation pathways, offers detailed experimental protocols for further research, and presents this information in a clear and accessible format for researchers, scientists, and drug development professionals. Due to a scarcity of direct research on this specific molecule, this guide synthesizes information from studies on analogous compounds to propose likely transformation pathways.

Introduction

2-Amino-4,6-dimethoxypyrimidine is a key environmental transformation product of a number of sulfonylurea herbicides, including bensulfuron-methyl, nicosulfuron, rimsulfuron, and sulfosulfuron.[1] The degradation of these parent herbicides in the environment often leads to the formation of this persistent pyrimidine derivative. Consequently, the environmental fate of 2-amino-4,6-dimethoxypyrimidine is of significant interest. This guide will explore its potential for biodegradation, abiotic degradation, and the formation of subsequent transformation products.

Proposed Environmental Transformation Pathways

Direct studies on the environmental transformation of 2-amino-4,6-dimethoxypyrimidine are limited. However, based on the known metabolism of sulfonylurea herbicides and the microbial degradation of related heterocyclic compounds, a series of potential transformation pathways can be proposed. These pathways primarily involve microbial-mediated reactions, with abiotic processes such as hydrolysis and photolysis potentially contributing under specific environmental conditions.

The primary proposed transformation reactions include:

-

O-Demethylation: The methoxy groups are likely susceptible to microbial O-demethylation, leading to the formation of hydroxylated pyrimidines.

-

Hydroxylation: The pyrimidine ring itself can be hydroxylated by microbial monooxygenase enzymes.

-

Deamination: The amino group may be removed through hydrolytic or oxidative deamination.

-

Ring Cleavage: Following hydroxylation, the pyrimidine ring can be cleaved, leading to the formation of smaller aliphatic molecules.

These proposed pathways are illustrated in the diagram below.

References

Navigating the Chemical Landscape of a Key Pharmaceutical Intermediate

An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This guide provides a detailed overview of 2-Amino-4,6-dimethoxypyrimidine, a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Due to a common confusion in nomenclature, this document clarifies that the intended compound is often the pyrimidine derivative, not the pyridine analog.

Nomenclature and Identification: A Table of Synonyms

Accurate identification of chemical compounds is fundamental in research and development. 2-Amino-4,6-dimethoxypyrimidine is known by a variety of names in chemical literature and databases. The following table summarizes its common synonyms and key identifiers.

| Synonym | Identifier Type | Identifier |

| 4,6-Dimethoxypyrimidin-2-amine | IUPAC Name | |

| 2-Pyrimidinamine, 4,6-dimethoxy- | Chemical Abstracts Name | |

| 4,6-Dimethoxy-2-pyrimidinamine | Alternative Name | |

| 4,6-Dimethoxypyrimidin-2-ylamine | Alternative Name | |

| ADMP | Abbreviation | |

| CAS Number | 36315-01-2 | |

| Molecular Formula | C6H9N3O2 | |

| Molecular Weight | 155.15 g/mol |

Physicochemical and Purity Data

The physical and chemical properties of 2-Amino-4,6-dimethoxypyrimidine are critical for its application in synthesis. The table below presents key quantitative data for this compound.

| Property | Value | Reference |

| Melting Point | 94-96 °C | |

| Purity (GC) | >98.0% | [1][2] |

| Purity (Nonaqueous Titration) | min. 98.0 % | [2] |

| Appearance | White to Almost white powder to crystal | [1][2] |

Experimental Protocols for Synthesis

The synthesis of 2-Amino-4,6-dimethoxypyrimidine can be achieved through various routes. Below are two detailed experimental protocols derived from the chemical literature.

Protocol 1: Synthesis from Guanidine Nitrate and Diethyl Malonate

This method involves the formation of a dihydroxypyrimidine intermediate followed by methylation.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

-

In a 500 mL four-necked flask, combine guanidine nitrate and diethyl malonate in a molar ratio of 1-1.5:1.

-

Add 5-40 mL of anhydrous methanol and stir the mixture to ensure homogeneity.

-

At a constant temperature of 40-60 °C, add liquid sodium methoxide dropwise to the solution.

-

After the addition is complete, heat the reaction mixture to 68 °C and maintain it under reflux for 3.5 hours.

-

Following the reflux period, distill off the methanol. The remaining white solid is 2-amino-4,6-dihydroxypyrimidine.[3]

Step 2: Methylation to 2-Amino-4,6-dimethoxypyrimidine

-

Place 25.4 g of the 2-amino-4,6-dihydroxypyrimidine intermediate into a 150 mL high-pressure reactor.

-

Add 72 g of dimethyl carbonate (molar ratio of 1:4 with the pyrimidine intermediate) and 0.4 g of NaOH as a catalyst.

-

Heat the mixture to 140 °C and maintain for 8 hours.

-

After cooling to room temperature, remove the insoluble solids by suction filtration.

-

The filtrate is subjected to reduced pressure distillation (0.05 atm, 40 °C) to yield crude 2-amino-4,6-dimethoxypyrimidine.

-

For purification, dissolve the crude product in ethyl acetate, reflux for 30 minutes, and then cool to recrystallize.

-

Filter the mixture to remove the solvent and obtain the pure 2-amino-4,6-dimethoxypyrimidine product.[3] The reported yield for this final product is 16.8%.[3]

Protocol 2: Synthesis from Malononitrile

This alternative route utilizes malononitrile as a starting material.[4][5]

Step 1: Formation of Dimethoxy propane diimino hydrochloride

-

In a jacketed glass line reactor, charge toluene and malononitrile.

-

Add methanol to the mixture at room temperature with constant stirring.

-

Cool the solution to a temperature between 0 °C and 20 °C.

-

Pass dry HCl gas through the reaction mass while maintaining the temperature.

-

Continue stirring until the reaction is complete, resulting in the formation of a thick slurry containing 3-amino-3-methoxy-N-cyano-2-propenimidate.[5]

Step 2: Cyclization and Product Formation

-

Prepare a solution of water, sodium bicarbonate, and 50% cyanamide, and cool it to between 0 °C and 5 °C.

-

Inoculate the slurry from Step 1 into this solution.

-

Heat and stir the reaction mixture, then filter to produce a slurry.

-

React this slurry with toluene at reflux temperature to obtain a clear solution.

-

Cool the clear solution to 55-63 °C and add activated charcoal to remove impurities.

-

Filter the hot solution and transfer it to another vessel for cooling to room temperature.

-

The final product, 2-Amino-4,6-dimethoxypyrimidine, will precipitate and can be collected by filtration.[5] A total yield of 82.8% with a purity of 99.6% has been reported for a similar process.[6]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-Amino-4,6-dimethoxypyrimidine starting from malononitrile.

Caption: Synthesis workflow for 2-Amino-4,6-dimethoxypyrimidine.

It is important to note that while 2-Amino-4,6-dimethoxypyrimidine is a known environmental transformation product of several herbicides, detailed signaling pathways involving this compound are not extensively documented in publicly available literature.[7] Its primary role in the context of drug development and agrochemical research remains that of a versatile synthetic intermediate.

References

- 1. 2-Amino-4,6-dimethoxypyrimidine | 36315-01-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 2-Amino-4,6-dimethoxypyrimidine | 36315-01-2 | TCI AMERICA [tcichemicals.com]

- 3. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 4. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 5. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]

- 6. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest [proquest.com]

- 7. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Amino-4,6-dimethoxypyrimidine from Guanidine Nitrate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4,6-dimethoxypyrimidine, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The synthesis originates from guanidine nitrate and proceeds through a two-stage process: first, the formation of 2-amino-4,6-dihydroxypyrimidine, followed by its conversion to the target molecule, 2-amino-4,6-dimethoxypyrimidine.

Two distinct pathways for the second stage are presented: a traditional method involving chlorination and subsequent methoxylation, and a more contemporary, environmentally benign approach utilizing direct methylation with dimethyl carbonate.

Summary of Synthetic Pathways

The synthesis of 2-amino-4,6-dimethoxypyrimidine from guanidine nitrate is not a direct conversion but rather a multi-step process. The initial and crucial step is the cyclization reaction of guanidine nitrate with a malonic acid ester, such as diethyl malonate, to produce 2-amino-4,6-dihydroxypyrimidine. This intermediate is then converted to the final product via one of two primary routes.

Route A: Traditional Chlorination-Methoxylation

This conventional pathway involves the chlorination of 2-amino-4,6-dihydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2-amino-4,6-dichloropyrimidine. This chlorinated intermediate is then reacted with sodium methoxide to substitute the chlorine atoms with methoxy groups, affording the desired 2-amino-4,6-dimethoxypyrimidine. While effective, this method often involves harsh reagents and can generate significant waste.

Route B: Green Direct Methylation

A more modern and environmentally conscious alternative is the direct methylation of 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate (DMC).[1] This process, often carried out under pressure and at elevated temperatures with a catalyst, offers a greener route by avoiding the use of hazardous chlorinating agents and reducing waste streams.[1]

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of 2-amino-4,6-dimethoxypyrimidine.

Table 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

| Parameter | Value | Reference |

| Reactants | Guanidine nitrate, Diethyl malonate, Sodium methoxide | CN102898382A |

| Solvent | Methanol | CN102898382A |

| Reaction Temperature | 68 °C | CN102898382A |

| Reaction Time | 3.5 hours | CN102898382A |

| Yield | 83-96.3% | CN102898382A |

| Purity | High (recrystallized) | CN102898382A |

| Melting Point | >300 °C | Sigma-Aldrich |

Table 2: Conversion of 2-Amino-4,6-dihydroxypyrimidine to 2-Amino-4,6-dimethoxypyrimidine

| Parameter | Route A: Chlorination-Methoxylation | Route B: Direct Methylation | Reference |

| Intermediate | 2-Amino-4,6-dichloropyrimidine | N/A | CN102898382A |

| Key Reagents | POCl₃, N,N-dimethylaniline; Sodium methoxide | Dimethyl carbonate, Catalyst (e.g., K₂CO₃, hydrotalcite) | CN102898382A |

| Reaction Temperature | Reflux (chlorination); Not specified (methoxylation) | 100-200 °C | CN102898382A |

| Reaction Time | Not specified | 4-20 hours | CN102898382A |

| Overall Yield from Dihydroxy Intermediate | Varies | 5-61% (depending on catalyst and conditions) | CN102898382A |

| Purity | High (recrystallized) | High (recrystallized) | CN102898382A |

Experimental Protocols

Stage 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This protocol details the synthesis of the dihydroxy pyrimidine intermediate from guanidine nitrate and diethyl malonate.

Materials:

-

Guanidine nitrate

-

Diethyl malonate

-

Sodium methoxide solution (commercial or freshly prepared)

-

Anhydrous methanol

-

Hydrochloric acid (0.1 M)

-

Deionized water

-

Four-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Reaction Setup: In a 500 mL four-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add guanidine nitrate (e.g., 48.8 g, 0.4 mol) and anhydrous methanol (e.g., 10 g). Stir the mixture to form a suspension.

-

Addition of Base: At a temperature of 40-60 °C, slowly add a solution of sodium methoxide (e.g., 216 g of a commercial solution) dropwise to the stirred suspension over approximately 1 hour.

-

Addition of Diethyl Malonate: Following the addition of sodium methoxide, add diethyl malonate (e.g., 64 g, 0.4 mol) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 68 °C) and maintain for 3.5 hours.

-

Work-up and Isolation:

-

After the reaction is complete, remove the methanol by distillation or using a rotary evaporator. A white solid will remain.

-

Allow the residue to cool and then dissolve it in deionized water.

-

Filter the solution to remove any insoluble materials.

-

Adjust the pH of the filtrate to 5-6 by the slow addition of 0.1 M hydrochloric acid. A white precipitate will form.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with deionized water several times.

-

Dry the product in an oven to a constant weight. A yield of approximately 83% can be expected.[2]

-

Stage 2, Route A: Synthesis of 2-Amino-4,6-dimethoxypyrimidine via Chlorination-Methoxylation

This protocol outlines the traditional two-step conversion of the dihydroxy intermediate to the final product.

Part 1: Chlorination to 2-Amino-4,6-dichloropyrimidine

Materials:

-

2-Amino-4,6-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Ice

-

Sodium hydroxide solution (10 N)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirrer

-

Equipment for vacuum filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and reflux condenser, add 2-amino-4,6-dihydroxypyrimidine (e.g., 19.06 g, 0.15 mol), phosphorus oxychloride (e.g., 112.5 mL, 1.22 mol), and N,N-dimethylaniline (e.g., 0.75 mL).

-

Reaction: Heat the mixture to reflux and maintain for 8 hours.

-

Work-up and Isolation:

-

Carefully remove the excess phosphorus oxychloride under reduced pressure. A viscous oil will remain.

-

Cautiously add the oil to a beaker containing 200 mL of ice and water with stirring.

-

Neutralize the solution with 10 N sodium hydroxide, keeping the mixture cool with external ice.

-

Collect the resulting precipitate by vacuum filtration and dry it in a vacuum oven at 50 °C.

-

Part 2: Methoxylation to 2-Amino-4,6-dimethoxypyrimidine

Materials:

-

2-Amino-4,6-dichloropyrimidine

-

Sodium methoxide

-

Methanol

-

Standard reaction and work-up equipment

Procedure:

-

Reaction: Dissolve 2-amino-4,6-dichloropyrimidine in methanol and add a stoichiometric amount of sodium methoxide. The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up and Isolation:

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethyl acetate) to yield pure 2-amino-4,6-dimethoxypyrimidine.

-

Stage 2, Route B: Synthesis of 2-Amino-4,6-dimethoxypyrimidine via Direct Methylation

This protocol describes the greener, one-step conversion of the dihydroxy intermediate to the final product.

Materials:

-

2-Amino-4,6-dihydroxypyrimidine

-

Dimethyl carbonate (DMC)

-

Catalyst (e.g., hydrotalcite, potassium carbonate)

-

High-pressure autoclave

-

Ethyl acetate

-

Equipment for vacuum filtration and distillation

Procedure:

-

Reaction Setup: In a high-pressure autoclave, place 2-amino-4,6-dihydroxypyrimidine (e.g., 25.4 g), dimethyl carbonate (e.g., 180 g, molar ratio of 1:10 to the dihydroxy pyrimidine), and a catalyst (e.g., 1.27 g of hydrotalcite).[1]

-

Reaction: Seal the autoclave and heat the mixture to 160 °C for 20 hours.[1]

-

Work-up and Isolation:

-

After cooling the reactor to room temperature, filter the mixture to remove the insoluble catalyst.

-

Distill the filtrate under reduced pressure (e.g., 0.05 atm, 40 °C) to remove excess dimethyl carbonate and obtain the crude product.

-

Dissolve the crude product in ethyl acetate.

-

Heat the solution to reflux for 30 minutes, then cool to induce recrystallization.

-

Collect the pure 2-amino-4,6-dimethoxypyrimidine crystals by filtration. A yield of around 57% can be achieved with this specific method.[1]

-

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflow.

Caption: Overall workflow for the synthesis of 2-amino-4,6-dimethoxypyrimidine.

References

Greener Synthesis of 2-Amino-4,6-dimethoxypyrimidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for greener and more sustainable synthesis methods of 2-Amino-4,6-dimethoxypyrimidine (ADMP), a crucial intermediate in the pharmaceutical and agrochemical industries. Traditional synthesis routes often involve hazardous reagents and generate significant waste. The following protocols offer environmentally benign alternatives that emphasize the use of greener reagents, catalytic systems, and improved reaction conditions.

Introduction